CFA-derived inhibitor NSP-037 achieves a 6.6-fold higher cellular selectivity index than osimertinib for mutant EGFR
The chlorofluoroacetamide (CFA)-based irreversible inhibitor NSP-037 (compound 18) demonstrates a significantly higher antiproliferative selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR compared to the clinically approved third-generation inhibitor, osimertinib. In cell-based assays using H1975 (mutant) and H292 (wild-type) cell lines, NSP-037 displayed a selectivity index of 91.3, which is 6.6-fold greater than osimertinib's selectivity index of 13.8 [1]. This enhanced selectivity can minimize the exposure of healthy cells to the drug, directly addressing the dose-limiting toxicities associated with wild-type EGFR inhibition.
| Evidence Dimension | Cellular selectivity index (ratio of IC50 for wild-type EGFR cells vs. IC50 for mutant EGFR cells) |
|---|---|
| Target Compound Data | Selectivity Index of CFA inhibitor NSP-037: 91.3 |
| Comparator Or Baseline | Selectivity Index of Osimertinib: 13.8 |
| Quantified Difference | Target compound shows a 6.6-fold higher selectivity index over the comparator. |
| Conditions | H1975 (EGFR L858R/T790M mutant) and H292 (EGFR wild-type) non-small cell lung cancer cell lines; antiproliferative assay. |
Why This Matters
This matters because a higher mutant-to-wild-type selectivity index directly predicts reduced on-target toxicity in normal tissues, a critical procurement factor for developing safer, next-generation EGFR inhibitors.
- [1] Sato, M., et al. (2020). Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. ACS Medicinal Chemistry Letters, 11(6), 1137-1144. View Source
